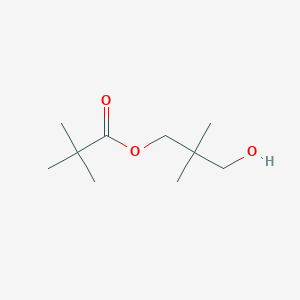
3-Hydroxy-2,2-dimethylpropyl pivalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,2-dimethylpropyl pivalate typically involves the esterification of 3-hydroxy-2,2-dimethylpropanoic acid with 3-hydroxy-2,2-dimethylpropanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but is optimized for large-scale production with enhanced temperature and pressure control .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-2,2-dimethylpropyl pivalate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acid chlorides or anhydrides are common reagents for esterification reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Aplicaciones Científicas De Investigación
3-Hydroxy-2,2-dimethylpropyl pivalate is widely used in scientific research and industrial applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of esterification and hydrolysis reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of high-performance coatings for automotive and industrial applications.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2,2-dimethylpropyl pivalate involves its interaction with various molecular targets. In coatings, it enhances flexibility and weathering properties by forming strong intermolecular bonds with other resin components. This results in improved mechanical properties and durability of the final product .
Comparación Con Compuestos Similares
Similar Compounds
Neopentyl glycol mono(hydroxypivalate): Similar in structure and used in similar applications.
Hydroxypivalyl hydroxypivalate: Another name for the same compound, emphasizing its glycol nature.
Uniqueness
3-Hydroxy-2,2-dimethylpropyl pivalate is unique due to its dual functionality as both an ester and a glycol. This dual functionality allows it to impart flexibility and durability to coatings, making it an excellent choice for high-performance applications .
Propiedades
Fórmula molecular |
C10H20O3 |
|---|---|
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
(3-hydroxy-2,2-dimethylpropyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C10H20O3/c1-9(2,3)8(12)13-7-10(4,5)6-11/h11H,6-7H2,1-5H3 |
Clave InChI |
JPRCUFGNDQWZFT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)OCC(C)(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-pyrido[2,3-d]pyrimidin-6-yl-](/img/structure/B13940930.png)

![(Benzyl)-[4-(tetrahydropyran-2-yloxy)phenyl]-ketone](/img/structure/B13940934.png)


![Benzyl 4-[amino-(2-ethoxy-2-oxoethyl)amino]-2-(bromomethyl)-4-oxobutanoate](/img/structure/B13940957.png)






![3-Methylthiazolo[3,2-a]benzimidazole-2-carboxylic acid](/img/structure/B13941012.png)
